molecular formula C24H18I2N4O B12051471 3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(1H-indol-3-ylmethylene)propanohydrazide

3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(1H-indol-3-ylmethylene)propanohydrazide

Cat. No.: B12051471
M. Wt: 632.2 g/mol
InChI Key: OVEBGNHASYLWLL-CCVNUDIWSA-N
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Description

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide is a complex organic compound that combines the structural features of carbazole and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide typically involves multiple steps:

    Synthesis of 3,6-Diiodo-9H-carbazole: This can be achieved through the iodination of carbazole using iodine and an oxidizing agent such as potassium iodate in an acidic medium.

    Preparation of Propanohydrazide Derivative: The propanohydrazide derivative can be synthesized by reacting propanoic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step involves the condensation of 3,6-diiodo-9H-carbazole with the indole derivative in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbazole ring, especially at the iodine substituents, using reducing agents such as sodium borohydride.

    Substitution: The iodine atoms on the carbazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Deiodinated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Catalysis: It can serve as a ligand in transition metal catalysis due to its unique electronic properties.

Biology and Medicine

    Anticancer Research: The compound’s structure suggests potential as an anticancer agent, particularly in targeting specific cancer cell pathways.

    Antimicrobial Activity: Preliminary studies may indicate its effectiveness against certain bacterial and fungal strains.

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

    Pharmaceuticals: Potential precursor for the synthesis of various pharmacologically active compounds.

Mechanism of Action

The mechanism by which 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with DNA or proteins, leading to the disruption of cellular processes. Its iodine atoms could facilitate binding to specific enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diiodo-9H-carbazole: Shares the carbazole core but lacks the indole moiety.

    Indole-3-carboxaldehyde: Contains the indole structure but not the carbazole component.

    N-(1H-Indol-3-ylmethylene)propanohydrazide: Similar hydrazide linkage but without the carbazole ring.

Uniqueness

The combination of carbazole and indole structures in 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide provides unique electronic and steric properties, making it distinct from other compounds

Properties

Molecular Formula

C24H18I2N4O

Molecular Weight

632.2 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C24H18I2N4O/c25-16-5-7-22-19(11-16)20-12-17(26)6-8-23(20)30(22)10-9-24(31)29-28-14-15-13-27-21-4-2-1-3-18(15)21/h1-8,11-14,27H,9-10H2,(H,29,31)/b28-14+

InChI Key

OVEBGNHASYLWLL-CCVNUDIWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I

Origin of Product

United States

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